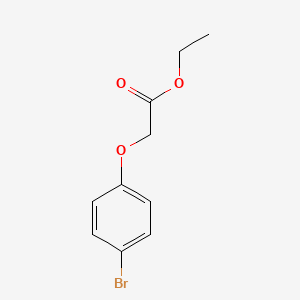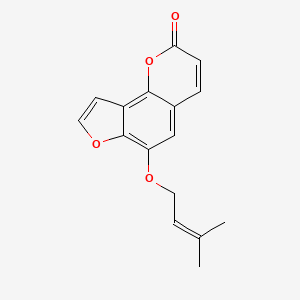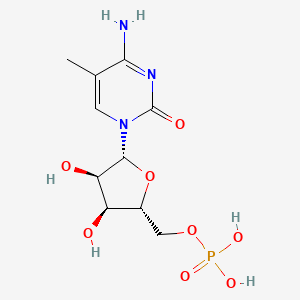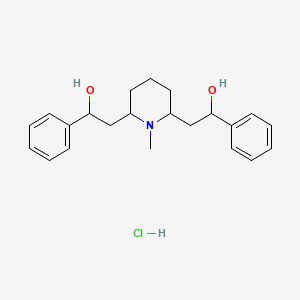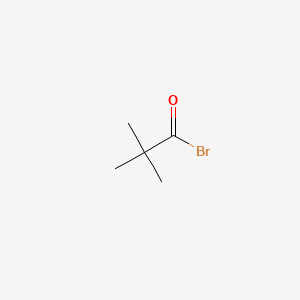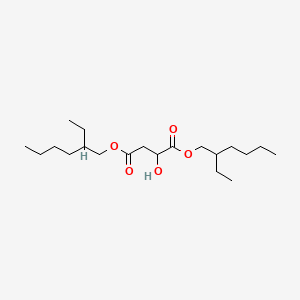
Bis(2-ethylhexyl) malate
説明
Bis(2-ethylhexyl) maleate is a chemical compound with the structural formula (H3C (−CH2)3−CH (−CH2−CH3)−CH2−O−C (=O)−CH=)2, where the two carboxylate groups are mutually cis . It can be described as the double ester of maleic acid with the alcohol 2-ethylhexanol . It is commonly used as a green plasticizer in a variety of applications such as adhesives and coatings .
Synthesis Analysis
The compound is manufactured by treating 2-ethylhexanol with maleic anhydride and an esterification catalyst . It is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts, used medically as laxatives and stool softeners, and in many other applications as versatile surfactants .Molecular Structure Analysis
The molecular formula of Bis(2-ethylhexyl) maleate is C20H36O4 . Its molecular weight is 340.50 g/mol . The IUPAC Standard InChI is InChI=1S/C20H36O4/c1-5-9-11-17 (7-3)15-23-19 (21)13-14-20 (22)24-16-18 (8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- .Chemical Reactions Analysis
Bis(2-ethylhexyl) maleate is an aliphatic ester prepared by catalytic esterification of maleic acid and 2-ethylhexyl alcohol . It is used as a green plasticizer in a variety of applications such as adhesives and coatings .Physical And Chemical Properties Analysis
Bis(2-ethylhexyl) maleate appears as a colorless liquid . It has a density of 0.94 g/cm3 . The melting point is -60 °C and the boiling point is 156 °C . It has a solubility in water of 0.036 mg/L at 20 °C .科学的研究の応用
1. Industrial and Environmental Impact
Bis(2-ethylhexyl) malate, known in some forms as DEHP, is widely used as a plasticizer in polyvinyl chloride (PVC) products. It's found in a variety of environments due to the widespread use of PVC plastics. The environmental impact of bis(2-ethylhexyl) phthalate, especially as a priority pollutant, has been a subject of study. It is extensively used in products such as blood storage bags, food wrappers, and children's toys. Its presence as an environmental contaminant and the associated toxic potential have been of significant concern (Griffiths, Camara, & Lerner, 1985).
2. Impact on Biological Systems
Several studies have explored the effects of this compound on biological systems. For instance, its impact on meiosis and fertility in mice has been investigated, revealing that it can cause oxidative stress, early apoptosis, and DNA damage in mouse oocytes (Lu et al., 2019). Additionally, its influence on spermatogenesis in zebrafish and Drosophila has been studied, showing significant reproductive effects (Corradetti et al., 2013); (Chen et al., 2019).
3. Analytical Techniques and Detection
There have been advancements in analytical techniques for detecting this compound. The development of a surface-enhanced Raman spectroscopy (SERS) based aptasensor has enabled rapid, sensitive, and specific detection of trace DEHP in various environments, such as in water and food samples (Tu, Garza, & Coté, 2019).
4. Applications in Chemical Synthesis
This compound has been studied in the context of chemical synthesis. For example, its ester form, bis(2-ethylhexyl)sebacate, is used as a synthetic lubricant in industries like aerospace and automobile manufacturing. The kinetics and process of its synthesis under varying conditions have been explored to optimize production (Narayan & Madras, 2017).
5. Environmental Remediation Efforts
Efforts to remediate environments contaminated with this compound have been documented. Studies have focused on developing methods for the extraction and removal of this compound from soils and wastewater, highlighting the challenges and the effectiveness of various techniques (Ma & Frederick, 1996); (Marttinen et al., 2003).
Safety and Hazards
Bis(2-ethylhexyl) maleate may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life and has long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, getting medical advice if feeling unwell, and disposing of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
bis(2-ethylhexyl) 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5/c1-5-9-11-16(7-3)14-24-19(22)13-18(21)20(23)25-15-17(8-4)12-10-6-2/h16-18,21H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFAKWEMOAQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866546 | |
| Record name | Bis(2-ethylhexyl) 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56235-92-8 | |
| Record name | Di(2-ethylhexyl) malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56235-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056235928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-ethylhexyl) 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



